Methyl 4-(dimethylamino)-2-methoxybenzoate

Catalog No.
S888202
CAS No.
42832-22-4
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(dimethylamino)-2-methoxybenzoate

CAS Number

42832-22-4

Product Name

Methyl 4-(dimethylamino)-2-methoxybenzoate

IUPAC Name

methyl 4-(dimethylamino)-2-methoxybenzoate

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-12(2)8-5-6-9(11(13)15-4)10(7-8)14-3/h5-7H,1-4H3

InChI Key

OEFMHCGYQLYADE-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=C(C=C1)C(=O)OC)OC

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)OC)OC

Methyl 4-(dimethylamino)-2-methoxybenzoate is an organic compound classified as a benzoate. Its molecular formula is C12H17N1O3C_{12}H_{17}N_{1}O_{3} and it features both a dimethylamino group and a methoxy group attached to a benzoate core. This compound is notable for its unique structural characteristics, which contribute to its diverse chemical properties and biological activities. It is commonly used in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the ester functional group into an alcohol, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, often in the presence of a base.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
  • Substitution Nucleophiles: Halides, amines.

Methyl 4-(dimethylamino)-2-methoxybenzoate exhibits significant biological activity, particularly in the context of enzyme interactions and biochemical assays. Its structure allows it to engage in hydrogen bonding and electrostatic interactions with various molecular targets, enhancing its potential as a biochemical probe. The methoxy group increases its lipophilicity, facilitating easier penetration through biological membranes, which is crucial for its effectiveness in biological systems.

The synthesis of Methyl 4-(dimethylamino)-2-methoxybenzoate typically involves the esterification of 4-(dimethylamino)-2-methoxybenzoic acid with methanol in the presence of an acid catalyst. This reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4 dimethylamino 2 methoxybenzoic acid+methanolacid catalystMethyl 4 dimethylamino 2 methoxybenzoate+water\text{4 dimethylamino 2 methoxybenzoic acid}+\text{methanol}\xrightarrow{\text{acid catalyst}}\text{Methyl 4 dimethylamino 2 methoxybenzoate}+\text{water}

In industrial settings, continuous flow reactors are utilized for large-scale production, allowing for better control over reaction conditions and improved yields.

Methyl 4-(dimethylamino)-2-methoxybenzoate has several applications across different domains:

  • Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: Used in enzyme interaction studies and as a probe in biochemical assays.
  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

The interaction studies involving Methyl 4-(dimethylamino)-2-methoxybenzoate focus on its ability to bind with specific enzymes or receptors. The presence of the dimethylamino group enhances its interaction capabilities due to potential hydrogen bonding and electrostatic interactions. This makes it a valuable compound for studying enzyme kinetics and receptor-ligand interactions, which are critical for drug development and biochemical research .

Several compounds share structural similarities with Methyl 4-(dimethylamino)-2-methoxybenzoate. These include:

  • Methyl 4-(dimethylamino)benzoate
  • Methyl 2-methoxybenzoate
  • 4-(Dimethylamino)-2-methoxybenzoic acid
  • Methyl 4-amino-2-methoxybenzoate
  • Methyl 4-acetamido-2-methoxybenzoate

Uniqueness

Methyl 4-(dimethylamino)-2-methoxybenzoate is unique due to the combination of both the dimethylamino and methoxy groups on its benzoate core. This specific arrangement imparts distinct chemical and physical properties that differentiate it from similar compounds, enhancing its utility in various applications ranging from organic synthesis to biological research .

XLogP3

2.2

Wikipedia

Methyl 4-(dimethylamino)-2-methoxybenzoate

Dates

Modify: 2023-08-16

Explore Compound Types